![molecular formula C22H19ClFN5 B2974237 2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111262-34-0](/img/structure/B2974237.png)
2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine, also known as "CPP" is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPP is a member of the pyrazolopyrazine family and has been synthesized through several methods.
Mechanism Of Action
The mechanism of action of CPP is not fully understood, but it is believed to act through the inhibition of various enzymes. CPP has been found to inhibit the activity of several protein kinases, including Akt, which is involved in cell survival and proliferation. CPP has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CPP has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. CPP has also been found to have anti-inflammatory effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
CPP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CPP also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the study of CPP, including the development of new synthetic methods for its production, the identification of its molecular targets, and the evaluation of its potential applications in various diseases. Additionally, the development of CPP derivatives with improved potency and selectivity could lead to the development of new drugs with improved therapeutic efficacy and safety profiles.
Synthesis Methods
CPP can be synthesized through several methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination reactions. These methods have been successful in producing CPP with high yields and purity.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. CPP has been found to be a potent inhibitor of several enzymes, including protein kinases, phosphodiesterases, and phosphatases. This makes CPP a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-3-1-16(2-4-17)20-15-21-22(25-9-10-29(21)26-20)28-13-11-27(12-14-28)19-7-5-18(24)6-8-19/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOTNJHOCVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

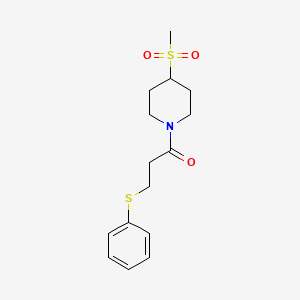
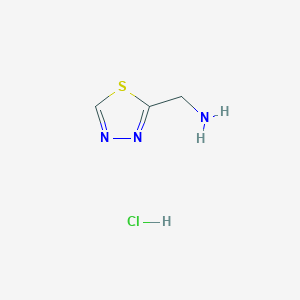

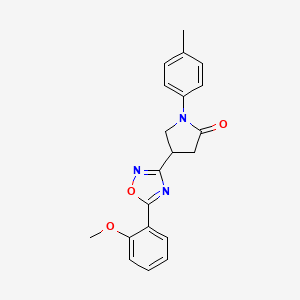

![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)
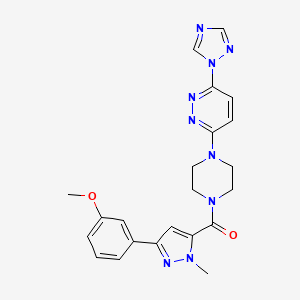
![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)
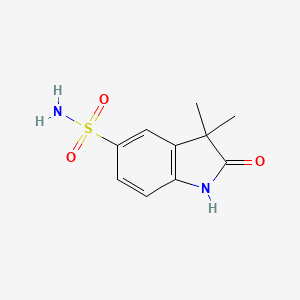
![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)
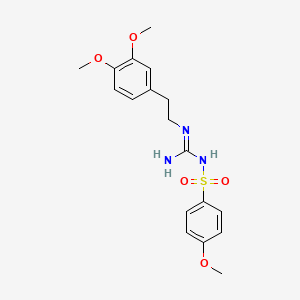
![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)